molecular formula C14H28N2O2 B2692498 tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate CAS No. 534595-60-3

tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate

Cat. No.: B2692498
CAS No.: 534595-60-3
M. Wt: 256.39
InChI Key: QSOQTGMDBTXCKG-UHFFFAOYSA-N
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Description

tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate is an organic compound with the molecular formula C14H28N2O2 and a molecular weight of 256.39 g/mol. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate is utilized in several scientific research areas :

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Future Directions

While specific future directions for “tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate” are not mentioned in the resources, tert-butyl carbamates are useful in the field of organic synthesis, particularly as protecting groups for amines . They may also find use in the development of new synthetic methodologies and the synthesis of complex organic molecules .

Preparation Methods

The synthesis of tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate typically involves the following steps :

  • Dissolve isopropylpiperidine in benzene.
  • Add tert-butyl formate to the solution and heat the mixture to induce the reaction.
  • Purify the product through crystallization or extraction methods.

Chemical Reactions Analysis

tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Comparison with Similar Compounds

tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
  • tert-Butyl (4-methylpiperidin-4-yl)carbamate

These compounds share similar structural features but may differ in their chemical properties and applications .

Properties

IUPAC Name

tert-butyl N-[(1-propan-2-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)16-8-6-12(7-9-16)10-15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOQTGMDBTXCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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